(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of pyrazine, piperidine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and thiadiazole intermediates, followed by their coupling with the piperidine derivative.
Preparation of 3-(Dimethylamino)pyrazine-2-ol: This intermediate can be synthesized by reacting 2-chloropyrazine with dimethylamine in the presence of a base such as sodium hydroxide.
Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the prepared intermediates with piperidin-1-ylmethanone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
N-oxide derivatives: from oxidation.
Amines: from reduction.
Substituted methanones: from nucleophilic substitution.
Scientific Research Applications
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other compounds that have similar structural features:
(3-(Dimethylamino)pyrazin-2-yl)methanone: Lacks the piperidine and thiadiazole moieties, making it less complex.
(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Does not contain the pyrazine and piperidine groups.
(3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine: Missing the thiadiazole moiety.
The uniqueness of This compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-10-12(24-19-18-10)15(22)21-8-4-5-11(9-21)23-14-13(20(2)3)16-6-7-17-14/h6-7,11H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCUSKSLZAIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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